N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide
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Overview
Description
N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine core substituted with fluorophenyl groups and an alaninamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide typically involves multi-step organic synthesis One common approach is the nucleophilic substitution reaction where the triazine core is functionalized with fluorophenyl groupsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with fluorophenyl substitutions and alaninamide moieties. Examples include:
- N-benzyl-N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide
- N-benzyl-N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}alaninamide .
Uniqueness
What sets N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alaninamide apart is its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C25H23F2N7O |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-benzyl-2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]propanamide |
InChI |
InChI=1S/C25H23F2N7O/c1-16(22(35)28-15-17-9-3-2-4-10-17)29-23-32-24(30-20-13-7-5-11-18(20)26)34-25(33-23)31-21-14-8-6-12-19(21)27/h2-14,16H,15H2,1H3,(H,28,35)(H3,29,30,31,32,33,34) |
InChI Key |
WNDQOXORYKIDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F |
Origin of Product |
United States |
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